molecular formula C9H8N2O3 B3081369 2-Amino-5-cyano-4-methoxybenzoic acid CAS No. 1101109-32-3

2-Amino-5-cyano-4-methoxybenzoic acid

Cat. No.: B3081369
CAS No.: 1101109-32-3
M. Wt: 192.17 g/mol
InChI Key: NAPFQKOHRRCMHW-UHFFFAOYSA-N
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Description

“2-Amino-5-cyano-4-methoxybenzoic acid” is a chemical compound with the molecular formula C9H8N2O3 . It is used as a reagent in the synthesis of various chemical compounds .


Chemical Reactions Analysis

“this compound” is used as a reagent in the synthesis of various chemical compounds . The specific chemical reactions it undergoes are not detailed in the search results.

Scientific Research Applications

Synthesis Processes

Research has detailed various synthesis processes and applications of compounds structurally related to 2-Amino-5-cyano-4-methoxybenzoic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, reaction with potassium thiocyanate, and ethylation, followed by oxidation, yielding a total yield of 24.5% (Wang Yu, 2008). Furthermore, a study on the synthesis of an unnatural amino acid that mimics a tripeptide β-strand, involving hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, demonstrates the versatility of these compounds in creating peptide-like structures (J. Nowick et al., 2000).

Thermodynamic Properties

A thermodynamic study on the sublimation of aminomethoxybenzoic acids, including 2-amino-3-methoxybenzoic acid and 2-amino-5-methoxybenzoic acid, highlights the importance of these compounds in understanding the thermodynamic properties and stability of related substances (M. Monte et al., 2010).

Spectroscopic Analysis and Material Characterization

Spectroscopic Analysis

Research has been conducted on the spectroscopic analysis of compounds like 4-amino-5-chloro-2-methoxybenzoic acid, providing detailed insights into the vibrational frequencies, infrared and Raman spectra, and the structure of the molecule using density functional theory. These studies offer valuable information on the electronic properties, hyperpolarizability, and HOMO–LUMO analysis of the compounds, crucial for understanding their chemical behavior and potential applications (A. Poiyamozhi et al., 2012).

Polymer Science and Adsorption Studies

Polymer Science

Polyaniline doped with benzoic acid and substituted benzoic acids, including structures related to 2-amino-4-methoxybenzoic acid, demonstrates the utility of these compounds in polymer science. Such doping leads to various conductive properties, providing insights into the application of these compounds in advanced technologies (C. A. Amarnath & S. Palaniappan, 2005).

Adsorption Studies

Studies on novel polyaniline-3-amino-4-methoxybenzoic acid copolymers highlight their potential in adsorbing and recovering Pd(II) from mixed solutions, demonstrating the compound's relevance in separation technologies and environmental applications (Lijiang Zhong et al., 2017).

Safety and Hazards

“2-Amino-5-cyano-4-methoxybenzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-5-cyano-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-7(11)6(9(12)13)2-5(8)4-10/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPFQKOHRRCMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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